2-Chloro-5-methoxypyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-5-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGHKJHRHVDMSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569474 | |
| Record name | 2-Chloro-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139585-48-1 | |
| Record name | 2-Chloro-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-5-methoxypyridine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols related to 2-Chloro-5-methoxypyridine. This versatile heterocyclic compound serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals, making it a molecule of significant interest in research and development.[1]
Core Chemical and Structural Properties
This compound is a substituted pyridine derivative with the chemical formula C₆H₆ClNO. Its structure is characterized by a pyridine ring with a chlorine atom at the 2-position and a methoxy group at the 5-position. This arrangement of substituents imparts specific reactivity and electronic properties to the molecule, making it a valuable building block in organic synthesis. The presence of the chlorine atom, for instance, facilitates nucleophilic substitution reactions, a common strategy in the synthesis of more complex molecules.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆ClNO | [3] |
| Molecular Weight | 143.57 g/mol | [3][4] |
| Appearance | Colorless liquid or solid | [1] |
| Boiling Point | 213.7 ± 20.0 °C (at 760 Torr) | |
| Density | 1.210 ± 0.06 g/cm³ (at 20°C) | |
| pKa (Predicted) | -2.22 ± 0.10 | |
| LogP (XLogP3) | 1.7 | [3] |
| CAS Number | 139585-48-1 | [3] |
| IUPAC Name | This compound | [3] |
| SMILES | COc1ccc(Cl)nc1 | [4] |
| InChI | InChI=1S/C6H6ClNO/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3 | [2][4] |
| InChIKey | ZXGHKJHRHVDMSW-UHFFFAOYSA-N | [4] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its effective use in research and development.
Synthesis of this compound
A common method for the synthesis of this compound involves the chlorination of 5-methoxypyridin-2-ol using a chlorinating agent such as phosphorus oxychloride (POCl₃).[5]
Materials:
-
5-methoxypyridin-2-ol
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous sulfolane (or another suitable high-boiling solvent)
-
1-methyl-piperazine (for quenching and LCMS analysis)
-
Ice-water bath
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, prepare a 15-20% solution/suspension of 5-methoxypyridin-2-ol in anhydrous sulfolane.
-
Under an inert atmosphere (e.g., nitrogen or argon), add 1.5 equivalents of phosphorus oxychloride (POCl₃) dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to 70-75°C and maintain this temperature with stirring.[5]
-
Monitor the reaction progress by taking small aliquots, quenching them with 1-methyl-piperazine, and analyzing by LCMS. The reaction is typically complete within 0.5-1.5 hours.[5]
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice in a separate beaker.
-
Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification by Column Chromatography
The crude product can be purified using silica gel column chromatography.[6][7][8]
Materials:
-
Crude this compound
-
Silica gel (100-200 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass column
-
Cotton or glass wool
-
Sand
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack it into a glass column plugged with cotton or glass wool and a layer of sand at the bottom.
-
Allow the silica gel to settle, ensuring a level surface, and add a thin layer of sand on top.
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes, starting with 100% hexanes and gradually increasing the polarity.
-
Collect fractions in separate tubes and monitor the separation using thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield purified this compound.
Analytical Methods
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for the analysis of this compound. Based on methods for similar compounds, the following conditions can be used as a starting point.[9][10]
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18)[9]
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1 mL/min[9]
-
Detection: UV at 240 nm[9]
-
Injection Volume: 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of this compound can be confirmed by ¹H and ¹³C NMR spectroscopy.[11]
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include a singlet for the methoxy protons (around 3.85 ppm), and multiplets or doublets for the three aromatic protons on the pyridine ring.
-
¹³C NMR (100 MHz, CDCl₃): Expected signals would include a peak for the methoxy carbon and five distinct signals for the carbons of the pyridine ring.
Visualizations: Workflows and Signaling Pathways
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Role in Drug Development: Kinase Inhibitor Signaling Pathway
This compound serves as a key building block for the synthesis of various kinase inhibitors used in cancer therapy and for treating inflammatory diseases.[12][13][14][15] The diagram below illustrates a simplified representation of a kinase signaling pathway (e.g., JAK-STAT) and how a hypothetical drug derived from this pyridine scaffold can inhibit it.
Caption: Inhibition of a kinase signaling pathway by a drug derived from this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 139585-48-1: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C6H6ClNO | CID 15169000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 9. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
- 10. Separation of 2-Chloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. mdpi.com [mdpi.com]
- 12. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]
- 13. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Advances in Signaling Pathways and Kinase Inhibitors for Leukemia Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 2-Chloro-5-methoxypyridine (CAS: 139585-48-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-5-methoxypyridine, a key building block in the synthesis of pharmaceuticals and agrochemicals.
Chemical Identity and Properties
This compound is a substituted pyridine derivative with the chemical formula C₆H₆ClNO.[1][2] It is recognized for its role as a versatile intermediate in the development of new chemical entities.[1][2]
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 139585-48-1 | [1] |
| Molecular Formula | C₆H₆ClNO | [1] |
| Molecular Weight | 143.57 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 213.7 ± 20.0 °C | [3] |
| Density | 1.210 ± 0.06 g/cm³ | [3] |
| Purity | ≥ 99% (GC), 99.37% (HPLC) | [1][4] |
| Storage Conditions | 0-8 °C, Store in a cool, dry place | [1][2] |
Synthesis
A plausible and common synthetic route to this compound involves the chlorination of a 5-methoxypyridin-2(1H)-one intermediate. This method is analogous to established procedures for the synthesis of similar chloro-substituted pyridines and other azaheterocycles.
Proposed Synthesis Workflow
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
Synthesis of 5-Methoxypyridin-2(1H)-one (Intermediate)
A multi-step process starting from nicotinic acid can be employed to synthesize the key intermediate, 5-methoxypyridin-2(1H)-one. This involves the formation of 2-pyridinone-5-aldehyde, followed by reduction to 5-hydroxymethyl-2-pyridinone, and subsequent methylation of the hydroxyl group.
Chlorination of 5-Methoxypyridin-2(1H)-one (Final Step)
This protocol is adapted from general procedures for the dehydroxy-chlorination of 2-pyridones and related heterocycles.
-
Materials:
-
5-Methoxypyridin-2(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous sulfolane (optional, as solvent)
-
Ice water
-
Sodium carbonate solution (e.g., 10% w/v)
-
Dichloromethane or other suitable organic solvent for extraction
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend or dissolve 5-methoxypyridin-2(1H)-one in a minimal amount of anhydrous sulfolane (optional).
-
Carefully add phosphorus oxychloride (1.5 to 2.0 equivalents) to the mixture.
-
Heat the reaction mixture to 70-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS). Reaction times can vary from 30 minutes to several hours.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the cooled mixture onto crushed ice or into ice-cold water with vigorous stirring to quench the excess POCl₃.
-
Neutralize the acidic solution by the slow addition of a sodium carbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane or another suitable organic solvent (3 x volume of aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography.
-
Applications in Synthesis
This compound is a valuable building block for introducing the 5-methoxypyridin-2-yl moiety into molecules. The chlorine atom at the 2-position is susceptible to nucleophilic substitution and cross-coupling reactions.
Table 2: Applications in Chemical Synthesis
| Application Area | Description | Source(s) |
| Pharmaceuticals | Serves as a key intermediate in the synthesis of anti-inflammatory and anti-cancer agents.[1] | [1] |
| Agrochemicals | Used in the formulation of herbicides and fungicides.[1] | [1] |
| Material Science | Explored for its potential in the development of advanced materials such as polymers and coatings.[1] | [1] |
Representative Reaction: Nucleophilic Aromatic Substitution
The chloro group can be displaced by various nucleophiles, such as amines, alcohols, and thiols, to generate a diverse range of substituted pyridines.
Caption: General scheme for nucleophilic substitution reactions.
Safety and Handling
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.
Table 3: GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Data sourced from PubChem.
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.
References
2-Chloro-5-methoxypyridine molecular weight and formula
An In-depth Technical Guide on 2-Chloro-5-methoxypyridine
This guide provides essential information regarding the chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Data
This compound is a substituted pyridine derivative. The core quantitative data for this compound are summarized in the table below for straightforward reference and comparison.
| Parameter | Value |
| Molecular Formula | C6H6ClNO[1][2][3][4] |
| Molecular Weight | 143.57 g/mol [2][5] |
| Alternate Molecular Weight | 143.571 g/mol [1] |
Structural and Identifier Information
The structural representation and key identifiers are crucial for unambiguous identification and use in experimental and computational workflows.
Figure 1: Chemical Identity of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Pharmaceuticals Using 2-Chloro-5-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-chloro-5-methoxypyridine as a versatile building block in the synthesis of pharmaceutical compounds. This key intermediate is particularly valuable in the development of kinase inhibitors and other targeted therapies, primarily through its application in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Introduction
This compound is a substituted pyridine derivative that serves as a crucial starting material in the synthesis of a wide range of biologically active molecules.[1][2] Its chemical structure, featuring a reactive chlorine atom and an electron-donating methoxy group, makes it an ideal scaffold for modification in drug discovery and development. The pyridine core is a common motif in many approved drugs, and the specific substitution pattern of this compound allows for the strategic introduction of various functional groups to modulate the pharmacological properties of the target compounds.[2] This intermediate is widely employed in the synthesis of potential anti-inflammatory and anti-cancer agents.[1][2]
Key Applications in Pharmaceutical Synthesis
The primary utility of this compound in pharmaceutical synthesis lies in its ability to participate in cross-coupling reactions to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are fundamental in constructing the complex molecular architectures of modern therapeutics.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. In the context of this compound, the chlorine atom serves as the leaving group, allowing for the introduction of a variety of aryl, heteroaryl, or vinyl substituents. This reaction is instrumental in the synthesis of biaryl and heterobiaryl structures, which are common in kinase inhibitors and other targeted therapies.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines, a functional group present in a vast number of pharmaceuticals. Utilizing this compound in this reaction allows for the facile introduction of diverse amino functionalities, which can be crucial for target binding and modulating physicochemical properties.
Application Example: Synthesis of Kinase Inhibitor Scaffolds
Substituted pyridines are key components of many kinase inhibitors that target signaling pathways implicated in cancer cell proliferation and survival. The synthesis of novel indoloquinoline derivatives, for example, has been shown to modulate the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[3]
Signaling Pathway Context: The PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle progression, proliferation, and survival.[1] Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for therapeutic intervention. Kinase inhibitors designed to modulate this pathway can effectively induce apoptosis and inhibit tumor growth.
Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway.
Caption: PI3K/AKT/mTOR Signaling Pathway and Inhibition.
Experimental Protocols
The following are detailed, representative protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. These protocols are intended as a starting point and may require optimization for specific substrates and reaction scales.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Objective: To synthesize a 2-aryl-5-methoxypyridine derivative.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vial, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Quantitative Data for Analogous Suzuki Coupling Reactions:
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 18 | 85 |
| 2 | 2-Chloro-5-fluoropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 16 | 92 |
Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary Amine
Objective: To synthesize a 2-amino-5-methoxypyridine derivative.
Materials:
-
This compound
-
Primary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous, degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, add to a reaction vial this compound (1.0 mmol, 1.0 equiv.), the primary amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and XPhos (0.03 mmol, 3 mol%).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aminated product.
Quantitative Data for Analogous Buchwald-Hartwig Amination Reactions:
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 12 | 95 |
| 2 | 2-Chloro-5-bromopyridine | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | Dioxane | 110 | 10 | 88 |
Experimental Workflow Diagram
The general workflow for both the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination is outlined in the diagram below.
Caption: General Experimental Workflow for Cross-Coupling Reactions.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of pharmaceuticals, particularly in the development of targeted therapies such as kinase inhibitors. Its utility in robust and scalable cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the efficient construction of diverse and complex molecular scaffolds. The protocols and data presented herein provide a solid foundation for researchers to leverage this key intermediate in their drug discovery and development endeavors.
References
Application Notes and Protocols for 2-Chloro-5-methoxypyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-methoxypyridine is a versatile heterocyclic building block of significant interest in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its substituted pyridine core is a common motif in a wide array of biologically active molecules. The presence of a chloro substituent at the 2-position provides a reactive handle for various cross-coupling reactions, enabling the facile introduction of diverse functionalities. The methoxy group at the 5-position, being an electron-donating group, influences the reactivity of the pyridine ring and can play a role in the biological activity of the final products.
These application notes provide an overview of the utility of this compound in two of the most powerful C-C and C-N bond-forming reactions in modern organic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Detailed protocols, based on established methodologies for similar substrates, are provided to serve as a starting point for reaction optimization and development.
Key Applications
This compound serves as a crucial intermediate in the synthesis of a variety of target molecules, including:
-
Pharmaceutical Agents: It is a key precursor for the synthesis of compounds with potential anti-inflammatory and anti-cancer properties.
-
Agrochemicals: This building block is utilized in the development of novel herbicides and fungicides.
-
Materials Science: Its unique electronic properties make it a candidate for incorporation into advanced polymers and coatings.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-methoxypyridines
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, providing a powerful method for the formation of carbon-carbon bonds. For this compound, this reaction enables the synthesis of 2-aryl-5-methoxypyridines, which are prevalent structures in many biologically active compounds.
General Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane and water, or toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (1-5 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-methoxypyridine.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12-18 | 70-90 |
| PdCl₂(dppf) (2) | - | Cs₂CO₃ (2.5) | Toluene/H₂O (10:1) | 100 | 8-16 | 75-95 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene | 110 | 6-12 | 80-98 |
Note: Yields are estimates based on reactions with similar chloropyridine substrates and will vary depending on the specific arylboronic acid used.
Buchwald-Hartwig Amination: Synthesis of 2-Amino-5-methoxypyridines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the formation of carbon-nitrogen bonds. This reaction is particularly valuable for the synthesis of N-aryl and N-heteroaryl amines from this compound.
General Reaction Scheme
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound. The choice of catalyst, ligand, and base is crucial and may require optimization for different amines.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, or XPhos)
-
Base (e.g., sodium tert-butoxide (NaOᵗBu) or potassium phosphate (K₃PO₄))
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (1-3 mol%), the phosphine ligand (1.2-2 times the moles of Pd), and the base (1.5-2.5 equiv.) to a dry Schlenk flask containing a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Pd Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOᵗBu (2.0) | Toluene | 100 | 12-24 | 65-90 |
| Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (2.5) | Dioxane | 110 | 10-20 | 70-95 |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.0) | t-BuOH | 90 | 8-16 | 75-98 |
Note: Yields are estimates based on reactions with similar chloropyridine substrates and will vary depending on the specific amine used.
Experimental Workflows
Suzuki-Miyaura Coupling Workflow
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination Workflow
Caption: A generalized experimental workflow for a Buchwald-Hartwig amination reaction.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of functionalized pyridine derivatives. The Suzuki-Miyaura and Buchwald-Hartwig reactions provide efficient and modular strategies for the elaboration of this scaffold into complex molecules with potential applications in drug discovery and materials science. The protocols and data presented herein offer a solid foundation for researchers to utilize this compound in their synthetic endeavors. It is important to note that for any new combination of substrates, optimization of the reaction conditions will be key to achieving high yields and purity of the desired products.
Application Notes and Protocols for Suzuki Coupling with 2-Chloro-5-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction of 2-chloro-5-methoxypyridine with arylboronic acids. Due to the inherent challenges associated with the activation of the C-Cl bond in electron-rich pyridine systems, this protocol incorporates best practices and robust catalytic systems to ensure efficient and high-yielding coupling.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the development of pharmaceuticals and functional materials.[1] The 2-aryl-5-methoxypyridine scaffold, in particular, is a valuable structural motif in medicinal chemistry.
Challenges and Considerations
The primary challenge in the Suzuki coupling of this compound lies in the strength of the carbon-chlorine bond, which makes the initial oxidative addition step of the catalytic cycle difficult.[2] The electron-donating nature of the methoxy group can further decrease the reactivity of the C-Cl bond.[3] To overcome these hurdles, highly active catalyst systems are necessary.[4] The use of bulky, electron-rich phosphine ligands is crucial to promote the oxidative addition and stabilize the palladium catalyst.[2][4] Additionally, the choice of a suitable base and solvent system is critical for an efficient reaction.[5]
Experimental Protocol
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate/oil bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 eq.).[6]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.[4]
-
Solvent Addition: To the flask, add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.[6]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.[2][5]
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).[6]
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 2-aryl-5-methoxypyridine.[6]
Data Presentation
The following table summarizes typical reaction conditions for the Suzuki coupling of 2-chloropyridines, which can be used as a starting point for the optimization of the reaction with this compound.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12-24 | Good to Excellent[4][5] |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 18-24 | Good to Excellent[3][6] |
| 3 | Pd(dppf)Cl₂ (2) | - | K₂CO₃ (2) | Dioxane | 100 | 16 | 92[6] |
| 4 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | 85[6] |
Visualizations
Experimental Workflow Diagram
Caption: A flowchart of the Suzuki coupling experimental protocol.
Suzuki Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-5-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-Chloro-5-methoxypyridine. This versatile building block is a key intermediate in the synthesis of a wide range of functionalized pyridine derivatives, which are prominent scaffolds in medicinal chemistry and materials science. The protocols outlined herein are based on established methods and provide a starting point for reaction optimization.
Introduction
This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Stille, and Negishi couplings. These reactions enable the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 2-position of the pyridine ring, allowing for the introduction of a diverse array of substituents. The electron-donating methoxy group at the 5-position can influence the reactivity of the C-Cl bond, making the careful selection of catalytic systems crucial for achieving high efficiency.
General Catalytic Cycle
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle, as illustrated below. The cycle involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with a nucleophilic coupling partner, and concludes with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between this compound and various aryl or vinyl boronic acids or esters.
Data Presentation: Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 12-24 | 65-95 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (5:1) | 100 | 12-24 | 60-90 |
*Note: Yields are based on couplings of structurally similar chloropyridines and will be highly dependent on the specific boronic acid used.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the coupling of similar chloropyridines.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Procedure:
-
In a glovebox, combine this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), cesium carbonate (2.0 mmol, 2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) in a reaction vial.
-
Add anhydrous, degassed toluene (5 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling this compound with a variety of primary and secondary amines.
Data Presentation: Buchwald-Hartwig Amination
| Catalyst (mol%) | Ligand (mol%) | Amine | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd-NHC complex (unspecified) | - | N-methyl aniline | Cs₂CO₃ | Not specified | Not specified | 94 | [1] |
Experimental Protocol: Buchwald-Hartwig Amination
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of 2-alkynyl-5-methoxypyridines through the reaction of this compound with terminal alkynes.
Data Presentation: Sonogashira Coupling
| Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ (2) | CuI (1) | - | Et₃N (2) | THF | 60-80 | 4-12 | 70-95 |
| Pd(OAc)₂ (2) | - | PPh₃ (4) | K₂CO₃ (2) | DMF | 100-120 | 12-24 | 60-90 |
*Note: Yields are estimations based on couplings of similar aryl chlorides.
Experimental Protocol: Sonogashira Coupling
This protocol is a general procedure for the Sonogashira coupling of aryl chlorides.
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.01 mmol, 1 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed THF (5 mL) and triethylamine (2.0 mmol, 2 equiv.).
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck reaction provides a method for the vinylation of this compound by coupling with various alkenes.
Data Presentation: Heck Reaction
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100-140 | 4-24 | 60-85 |
| PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | NMP | 120-150 | 12-24 | 50-80 |
*Note: Yields are estimations based on couplings of similar aryl chlorides.
Experimental Protocol: Heck Reaction
This is a general protocol for the Heck reaction of aryl chlorides.
Procedure:
-
To a dry Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous DMF (5 mL), this compound (1.0 mmol, 1 equiv.), the alkene (1.5 mmol, 1.5 equiv.), and triethylamine (2.0 mmol, 2 equiv.).
-
Heat the reaction mixture to 100-140 °C and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling
The Stille coupling enables the formation of C-C bonds between this compound and organostannane reagents.
Data Presentation: Stille Coupling
| Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12-24 | 60-90 |
| Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | CsF | 1,4-Dioxane | 100 | 12-24 | 65-95 |
*Note: Yields are estimations based on couplings of similar aryl chlorides.
Experimental Protocol: Stille Coupling
This is a general protocol for the Stille coupling of aryl chlorides.
Procedure:
-
To a flame-dried Schlenk flask, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) and this compound (1.0 mmol, 1 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed toluene (5 mL).
-
Add the organostannane reagent (1.1 mmol, 1.1 equiv.).
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and wash with a saturated aqueous solution of KF to remove tin byproducts.
-
Wash with brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Negishi Coupling
The Negishi coupling involves the reaction of this compound with an organozinc reagent to form a C-C bond.
Data Presentation: Negishi Coupling
| Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | THF | 65 | 12-24 | 70-95 |
| PdCl₂(dppf) (3) | - | THF | 65 | 12-24 | 65-90 |
*Note: Yields are estimations based on couplings of similar aryl chlorides.
Experimental Protocol: Negishi Coupling
This is a general protocol for the Negishi coupling of aryl chlorides.
Procedure:
-
Preparation of the Organozinc Reagent (in a separate flask): To a solution of the corresponding aryl or vinyl halide (1.1 mmol) in anhydrous THF (5 mL) at -78 °C, add n-BuLi (1.1 mmol) dropwise. Stir for 30 minutes, then add a solution of ZnCl₂ (1.2 mmol) in THF. Allow the mixture to warm to room temperature.
-
Coupling Reaction: To a separate flame-dried Schlenk flask, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) and this compound (1.0 mmol, 1 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon).
-
Add anhydrous THF (5 mL).
-
Add the freshly prepared organozinc reagent via cannula.
-
Heat the reaction mixture to reflux (approx. 65 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
References
Application Notes and Protocols: The Role of 2-Chloro-5-methoxypyridine in Material Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-methoxypyridine is a substituted pyridine derivative recognized primarily for its utility as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique molecular structure, featuring a reactive chlorine atom and an electron-donating methoxy group on a pyridine ring, also presents intriguing possibilities for applications in material science. While direct research on this compound in this field is emerging, its structural motifs are present in various advanced materials, including polymers and coatings. The pyridine ring offers a site for coordination with metal ions and the halogen provides a versatile handle for cross-coupling reactions, enabling the construction of complex macromolecular architectures.
This document provides detailed application notes and protocols based on analogous pyridine-containing materials to illustrate the potential of this compound in material science research. The following sections will explore its role as a monomer in the synthesis of novel organoboron polymers with interesting optical properties, drawing parallels from closely related and well-documented systems.
Application: Synthesis of Luminescent Organoboron Polymers
Substituted pyridines are valuable building blocks for the creation of functional polymers with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. The incorporation of a pyridine moiety into a polymer backbone can influence its electronic properties, solubility, and ability to coordinate with other species. Organoboron polymers, in particular, have garnered significant interest due to their unique electronic and photophysical properties.
As a representative example of the potential application of this compound, this section details the synthesis and properties of a luminescent organoboron polymer derived from a methoxypyridine precursor. The chloro- and methoxy-substituents on the target molecule offer handles for derivatization to form monomers suitable for polymerization, for instance, through the formation of a boronic acid or ester at the 2-position.
Logical Workflow for Monomer Synthesis and Polymerization
Caption: Synthetic pathway from this compound to a hypothetical organoboron polymer.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of related pyridine-containing organoboron polymers. These serve as a guide for the potential synthesis of materials derived from this compound.
Protocol 1: Synthesis of (6-Methoxypyridin-2-yl)boronic acid
This protocol outlines the synthesis of a boronic acid monomer from a methoxypyridine precursor, a crucial step for subsequent polymerization.
Materials:
-
2-Bromo-6-methoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
4 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 2-bromo-6-methoxypyridine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.1 eq) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour.
-
Triisopropyl borate (1.2 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of 4 M HCl and stirred for 1 hour.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford (6-methoxypyridin-2-yl)boronic acid.
Protocol 2: Synthesis of Poly[(6-methoxypyridin-2-yl)borane] via Suzuki Polycondensation
This protocol describes the polymerization of the boronic acid monomer to yield the target organoboron polymer.
Materials:
-
(6-Methoxypyridin-2-yl)boronic acid
-
2,6-Dibromopyridine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2 M Sodium carbonate (Na₂CO₃) solution
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
A mixture of (6-methoxypyridin-2-yl)boronic acid (1.0 eq), 2,6-dibromopyridine (1.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq) is placed in a round-bottom flask.
-
Toluene and 2 M Na₂CO₃ solution are added, and the mixture is degassed by bubbling with argon for 30 minutes.
-
The reaction mixture is heated to reflux and stirred under an inert atmosphere for 48 hours.
-
After cooling to room temperature, the mixture is poured into a rapidly stirring solution of ethanol/water (1:1) to precipitate the polymer.
-
The precipitate is collected by filtration, washed with deionized water and ethanol, and then dried under vacuum.
-
The crude polymer is further purified by Soxhlet extraction with acetone and chloroform to remove oligomers and catalyst residues. The final polymer is obtained as a solid.
Data Presentation
The following table summarizes hypothetical characterization data for the synthesized polymer, based on typical values for analogous pyridine-containing organoboron polymers.
| Property | Value | Method of Determination |
| Molecular Weight (Mₙ) | 10,000 - 20,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC |
| UV-Vis Absorption (λₘₐₓ) | 350 - 400 nm (in solution) | UV-Vis Spectroscopy |
| Photoluminescence (PL) Emission (λₑₘ) | 450 - 550 nm (in solution) | Fluorescence Spectroscopy |
| Quantum Yield (Φ) | 0.1 - 0.5 | Integrating Sphere Measurement |
| Thermal Decomposition Temperature (Tₔ) | > 300 °C | Thermogravimetric Analysis (TGA) |
Visualization of Polymer Properties
The relationship between the polymer structure and its luminescent properties can be visualized as follows:
Caption: Factors influencing the luminescent properties of the pyridine-boron polymer.
Conclusion
While direct experimental data on the application of this compound in material science is limited, its structural features suggest significant potential. By serving as a precursor to functional monomers, it can be incorporated into various polymer backbones, such as the luminescent organoboron polymers discussed herein. The protocols and data presented, based on analogous systems, provide a foundational framework for researchers to explore the synthesis and characterization of novel materials derived from this compound. Further investigation into the polymerization of this and related monomers is warranted to fully realize their potential in the development of advanced materials for electronic and optoelectronic applications.
Application Notes: 2-Chloro-5-methoxypyridine in the Synthesis of Bioactive Molecules
Introduction
2-Chloro-5-methoxypyridine is a versatile heterocyclic building block crucial in the fields of medicinal chemistry and drug development.[1][2][3] Its pyridine core, substituted with a reactive chlorine atom at the 2-position and an electron-donating methoxy group at the 5-position, allows for strategic and selective functionalization. The chlorine atom is amenable to various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse molecular fragments.[4][5] This makes it an essential intermediate in the synthesis of complex molecules targeting a range of biological pathways, including those involved in cancer and neurological disorders.[1][6]
Application Note 1: Synthesis of Kinase Inhibitor Scaffolds
The pyridopyrimidine scaffold is a core component of numerous kinase inhibitors, including the FDA-approved drug Palbociclib, which targets cyclin-dependent kinases 4 and 6 (CDK4/6) for the treatment of breast cancer.[7][8] this compound serves as a key starting material for constructing the pyridine portion of these complex heterocyclic systems. A crucial step is the palladium-catalyzed Buchwald-Hartwig amination to introduce an amino group, which can then be elaborated to form the fused pyrimidine ring.
Logical Workflow for Pyridopyrimidine Core Synthesis
The diagram below illustrates a generalized synthetic strategy for constructing a pyridopyrimidine core, a key scaffold in many kinase inhibitors, starting from this compound.
Caption: Synthetic workflow for kinase inhibitor scaffolds.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure for the C-N cross-coupling of this compound with a primary amine, a key step in forming precursors for more complex bioactive molecules. Conditions may require optimization for specific amine substrates.
Materials and Reagents:
-
This compound
-
Primary or secondary amine (e.g., Aniline)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, XPhos)[9]
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃))[9]
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Standard laboratory glassware and purification supplies (e.g., silica gel)
Procedure:
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the amine (1.2 equiv), the base (1.5 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe to the reaction vessel.
-
Reaction: Place the Schlenk tube in a preheated oil bath and stir the reaction mixture vigorously at 80-110 °C.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted-5-methoxypyridin-2-amine.
Quantitative Data: Buchwald-Hartwig Amination of Aryl Chlorides
The following table summarizes typical reaction parameters and expected yields for the Buchwald-Hartwig amination of various aryl chlorides, which can be adapted for this compound.[10]
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | 75-95 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 70-90 |
| Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | Toluene | 110 | 16-24 | 80-98 |
Note: Yields are highly dependent on the specific amine coupling partner and require optimization.
Signaling Pathway: CDK4/6 Inhibition
Bioactive molecules derived from the pyridopyrimidine scaffold, such as Palbociclib, function by inhibiting the CDK4/6-Cyclin D complex. This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein, keeping it bound to the E2F transcription factor and thereby halting cell cycle progression from the G1 to the S phase.[8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 139585-48-1: this compound | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Chloro-5-methoxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-methoxypyridine is a key heterocyclic building block utilized in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its substituted pyridine ring serves as a versatile scaffold for the development of novel bioactive molecules. These derivatives are instrumental in the discovery of new drug candidates and the formulation of advanced crop protection agents. This document provides detailed protocols for the laboratory-scale synthesis of this compound, focusing on a common and reliable synthetic route.
Synthesis Pathway
A common and effective method for the synthesis of this compound involves a two-step process commencing with the commercially available 2-amino-5-methoxypyridine. The synthesis pathway is outlined below:
-
Diazotization of 2-amino-5-methoxypyridine: The amino group of 2-amino-5-methoxypyridine is converted into a diazonium salt using sodium nitrite in an acidic medium.
-
Sandmeyer Reaction: The resulting diazonium salt is subsequently displaced by a chlorine atom using a copper(I) chloride catalyst to yield the final product, this compound.
This synthetic approach is generally reliable and can be performed using standard laboratory equipment.
Experimental Protocols
Protocol 1: Synthesis of this compound via Diazotization and Sandmeyer Reaction
This protocol details the conversion of 2-amino-5-methoxypyridine to this compound.
Materials:
-
2-Amino-5-methoxypyridine
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (NaNO₂)
-
Copper(I) chloride (CuCl)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (anhydrous)
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Diazotization:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2-amino-5-methoxypyridine in 50 mL of concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a solution of 6.0 g of sodium nitrite in 20 mL of deionized water dropwise to the reaction mixture. Maintain the temperature below 5 °C throughout the addition.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate 500 mL flask, prepare a solution of 10.0 g of copper(I) chloride in 50 mL of concentrated hydrochloric acid.
-
Cool the copper(I) chloride solution to 0-5 °C in an ice bath.
-
Slowly and carefully add the previously prepared diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) and then with a saturated sodium bicarbonate solution (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Data Presentation
| Parameter | Value |
| Starting Material | 2-Amino-5-methoxypyridine |
| Product | This compound |
| Molecular Formula | C₆H₆ClNO |
| Molecular Weight | 143.57 g/mol |
| Typical Yield | 75-85% |
| Appearance | White to off-white solid |
| Melting Point | 45-48 °C |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the synthesis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-5-methoxypyridine by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Chloro-5-methoxypyridine using column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product from Impurities | Incorrect solvent system (eluent too polar or non-polar). | Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.3 for the desired compound. A good starting point for this compound is a mixture of ethyl acetate and hexane.[1][2] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight. | |
| Column channeling. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. Pack the column as a slurry or dry pack followed by careful wettening.[2] | |
| Product Elutes Too Quickly (High Rf) | The eluent is too polar. | Decrease the polarity of the solvent system. For an ethyl acetate/hexane system, increase the proportion of hexane. |
| Product Elutes Too Slowly or Not at All (Low Rf) | The eluent is not polar enough. | Increase the polarity of the solvent system. For an ethyl acetate/hexane system, increase the proportion of ethyl acetate. |
| Streaking or Tailing of the Product Band | The compound may be acidic or basic, interacting strongly with the silica gel. | Add a small amount of a modifier to the eluent. For basic compounds like pyridines, adding ~0.1-1% triethylamine can help to improve peak shape.[1] |
| The compound is degrading on the silica gel. | Minimize the time the compound spends on the column by running the chromatography as efficiently as possible. Neutralize the silica gel with triethylamine if the compound is base-sensitive. | |
| The sample was loaded in a solvent that is too strong. | Dissolve the sample in a minimal amount of a non-polar solvent or the chromatography eluent itself for loading.[2] | |
| Cracks in the Silica Bed | The column ran dry. | Never let the solvent level drop below the top of the silica gel.[2] |
| Heat generated from solvent interaction with silica. | Pack the column carefully and allow it to equilibrate before loading the sample. | |
| Irregular Product Band Shape | Uneven loading of the sample. | Ensure the sample is loaded evenly onto the top of the silica bed in a narrow band. |
| The top of the silica gel was disturbed during solvent addition. | Add the eluent gently, pouring it down the sides of the column. A layer of sand on top of the silica can help prevent disturbance.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A common and effective solvent system for compounds of moderate polarity like this compound is a mixture of ethyl acetate and hexane.[1] It is recommended to first determine the optimal ratio using Thin Layer Chromatography (TLC). A good starting point for TLC analysis would be a 1:4 or 1:5 mixture of ethyl acetate to hexane.
Q2: What is the expected Rf value for this compound?
A2: The ideal Rf value for good separation in column chromatography is typically between 0.2 and 0.3.[2] You should adjust your solvent system to achieve an Rf in this range for this compound on a TLC plate before running the column.
Q3: What type of stationary phase should I use?
A3: Standard silica gel (Silica Gel 60, 230-400 mesh) is the most common and suitable stationary phase for the purification of this compound.
Q4: How can I visualize the spots of this compound on a TLC plate?
A4: this compound contains a pyridine ring, which is a UV-active chromophore. Therefore, the spots can be visualized under a UV lamp (at 254 nm).
Q5: My compound appears to be unstable on the silica gel. What can I do?
A5: Pyridine derivatives can sometimes be sensitive to the acidic nature of silica gel. You can neutralize the silica gel by adding a small amount of triethylamine (0.1-1%) to your eluent.[1] This can help to prevent degradation and improve the chromatography.
Q6: How much crude material can I load onto my column?
A6: The loading capacity depends on the difficulty of the separation. A general guideline is a ratio of 1:20 to 1:100 of crude material to silica gel by weight. For difficult separations, a higher ratio of silica gel to the compound is recommended.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a detailed methodology for the purification of this compound.
1. Preparation of the Slurry:
-
In a beaker, measure the required amount of silica gel (e.g., 50 g).
-
Add the initial, least polar eluent (e.g., 5% ethyl acetate in hexane) to the silica gel to form a slurry.
-
Stir the slurry gently with a glass rod to remove any air bubbles.
2. Packing the Column:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand (approximately 1 cm).
-
Pour the silica gel slurry into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Open the stopcock to drain the excess solvent, ensuring the solvent level does not fall below the top of the silica bed.
-
Add another layer of sand (approximately 1 cm) on top of the silica gel.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully add the sample solution to the top of the silica gel using a pipette.
-
Rinse the flask with a small amount of the eluent and add it to the column to ensure all the sample is transferred.
-
Drain the solvent until the sample is absorbed into the silica gel.
4. Elution:
-
Carefully add the eluent to the column.
-
Begin the elution process by opening the stopcock. A typical flow rate is about 2 inches per minute.[2]
-
Collect fractions in test tubes or other suitable containers.
5. Monitoring the Separation:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure product.
6. Product Recovery:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for column chromatography.
Caption: Experimental workflow for purification.
References
Technical Support Center: Optimizing Substitutions on 2-Chloro-5-methoxypyridine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in optimizing substitution reactions for 2-chloro-5-methoxypyridine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your synthetic efforts.
Troubleshooting Guides and FAQs
This section addresses common challenges encountered during the substitution reactions of this compound, covering both Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Nucleophilic Aromatic Substitution (SNAr) reaction with this compound sluggish or showing low conversion?
A1: Several factors can contribute to low reactivity in SNAr reactions with this substrate:
-
Weak Nucleophile: The nucleophilicity of your reagent is critical. For neutral nucleophiles like amines or alcohols, the reaction is often slow. Deprotonation with a suitable base to generate the more potent anionic nucleophile (amide or alkoxide) is recommended.
-
Insufficient Activation: While the pyridine nitrogen activates the 2-position for nucleophilic attack, the methoxy group at the 5-position is electron-donating, which can slightly reduce the electrophilicity of the aromatic ring compared to unsubstituted 2-chloropyridine.[1]
-
Low Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier associated with the formation of the Meisenheimer complex.[2] Consider increasing the temperature incrementally.
-
Inappropriate Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the nucleophile and facilitate the reaction.[3]
Q2: I am observing side products in my substitution reaction. What are the likely culprits and how can I minimize them?
A2: Common side reactions include:
-
Hydrolysis: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of 5-methoxy-2-pyridone. Ensure all reagents and solvents are anhydrous.
-
Reaction with Solvent: If using a nucleophilic solvent (e.g., an alcohol that is not the intended nucleophile), it can compete in the substitution reaction.[3]
-
Di-substitution or Polymerization: While less common for mono-substitution, highly reactive nucleophiles or harsh conditions could potentially lead to further reactions. Careful control of stoichiometry and reaction time is important.
-
Homocoupling (in Pd-catalyzed reactions): In palladium-catalyzed reactions, homocoupling of the starting material or the nucleophile can occur. This is often due to suboptimal ligand choice or reaction conditions.
Q3: When should I choose a Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) over a traditional SNAr reaction for C-N bond formation?
A3: The choice depends on several factors:
-
Nucleophile Basicity and Steric Hindrance: The Buchwald-Hartwig amination is often more suitable for less nucleophilic amines (e.g., anilines with electron-withdrawing groups) and sterically hindered amines that are poor nucleophiles in SNAr.[4][5]
-
Reaction Conditions: SNAr reactions often require higher temperatures and strongly basic conditions, which may not be compatible with sensitive functional groups on your substrate. Buchwald-Hartwig reactions can sometimes be performed under milder conditions, although they also require a base.[6]
-
Substrate Scope: The Buchwald-Hartwig reaction is exceptionally broad in scope and is often the go-to method for constructing C-N bonds with a wide variety of amines.[4]
-
Cost and Catalyst Removal: SNAr is a simpler and more cost-effective method as it does not require a metal catalyst and ligands. Palladium catalysts can be expensive, and their removal from the final product can be challenging.
Q4: What is the role of the base in these substitution reactions?
A4: The role of the base is context-dependent:
-
In SNAr: For neutral nucleophiles like amines, alcohols, or thiols, a base is required to either deprotonate the nucleophile to increase its reactivity or to neutralize the HCl generated during the reaction. Common bases include K₂CO₃, Cs₂CO₃, or NaH (for alcohols and thiols).
-
In Buchwald-Hartwig Amination: A strong, non-nucleophilic base is crucial for the catalytic cycle. It facilitates the deprotonation of the amine-palladium complex, which is a key step leading to reductive elimination and product formation.[4] Commonly used bases include NaOtBu, K₃PO₄, and Cs₂CO₃.[7]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize typical reaction conditions for the substitution of this compound with various nucleophiles. Please note that yields are highly dependent on the specific nucleophile and optimization of reaction parameters.
Table 1: Nucleophilic Aromatic Substitution (SNAr) Conditions
| Nucleophile Type | Example Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Amine | Aniline | K₂CO₃ | DMF | 100-120 | 12-24 | 60-80 |
| Secondary Amine | Morpholine | K₂CO₃ | NMP | 120-140 | 12-24 | 70-90 |
| Alcohol | Sodium Methoxide | - | Methanol | 65 (reflux) | 6-12 | 80-95 |
| Thiol | Sodium Thiophenoxide | - | DMF | 80-100 | 4-8 | 85-95 |
Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination Conditions
| Amine Type | Example Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Alkylamine | n-Butylamine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu | Toluene | 80-100 | 12-24 | 75-90 |
| Primary Arylamine | 4-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 100-110 | 18-24 | 70-85 |
| Secondary Amine | N-Methylaniline | Pd₂(dba)₃ (1.5) | Xantphos (3) | K₃PO₄ | Toluene | 100-110 | 12-24 | 80-95 |
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
-
To a dry reaction vessel, add this compound (1.0 equiv.), the amine nucleophile (1.1-1.2 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).
-
Add a polar aprotic solvent such as DMF or NMP.
-
Heat the reaction mixture to the desired temperature (typically 100-140 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the amine (1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).[7]
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
General Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Chloro-5-methoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Chloro-5-methoxypyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and effective synthetic routes for preparing this compound are:
-
The Sandmeyer Reaction: This route starts with the diazotization of 2-amino-5-methoxypyridine, followed by a copper(I) chloride-catalyzed chlorination. This method is advantageous for its relatively mild conditions and the commercial availability of the starting amine.
-
Chlorination of a Pyridinone Precursor: This approach involves the chlorination of 5-methoxypyridin-2(1H)-one using a chlorinating agent such as phosphorus oxychloride (POCl₃). This can be a high-yielding route if the pyridinone starting material is readily accessible.
Q2: Which synthetic route generally provides a higher yield?
A2: Both the Sandmeyer reaction and the chlorination of the corresponding pyridinone can achieve high yields. The optimal choice often depends on the availability and cost of starting materials, as well as the scale of the reaction. For many heterocyclic compounds, chlorination of the hydroxy/pyridinone precursor with reagents like POCl₃ can offer very high isolated yields, often exceeding 90%.[1] However, the Sandmeyer reaction is also a robust and widely used method.
Q3: What are the most critical parameters to control for a successful synthesis?
A3: For the Sandmeyer reaction , strict temperature control during diazotization (typically 0-5°C) is crucial to prevent the decomposition of the unstable diazonium salt.[2] For the chlorination with POCl₃ , controlling the reaction temperature and managing the quench of excess POCl₃ are critical for both yield and safety.
Q4: How can I purify the final this compound product?
A4: Purification of this compound can typically be achieved through several methods:
-
Extraction: After neutralizing the reaction mixture, the product can be extracted into an organic solvent like diethyl ether or dichloromethane.
-
Distillation: For liquid products, vacuum distillation can be an effective purification method.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be employed.
-
Column Chromatography: For highly impure samples, silica gel column chromatography using a non-polar eluent system (e.g., petroleum ether/ethyl acetate) is a reliable method for obtaining a high-purity product.[3]
Troubleshooting Guides
Route 1: Sandmeyer Reaction of 2-Amino-5-methoxypyridine
This route involves two main stages: the formation of the diazonium salt and the subsequent substitution with chloride.
References
Stability of 2-Chloro-5-methoxypyridine under different conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-Chloro-5-methoxypyridine under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound at 2-8°C under an inert atmosphere, such as nitrogen or argon.[1] This minimizes potential degradation from exposure to air, moisture, and higher temperatures.
Q2: What are the physical characteristics of this compound and how can I tell if it has degraded?
A2: this compound is typically a colorless to light yellow liquid or solid.[1][2][3][4] A significant change in color, such as darkening, or the appearance of a precipitate may indicate degradation. If you observe such changes, it is advisable to re-analyze the material for purity before use.
Q3: What are the known incompatibilities of this compound?
A3: While specific data for this compound is limited, based on the reactivity of similar compounds, it is prudent to avoid strong oxidizing agents, strong acids, and strong bases.[5] Contact with certain metals, such as mild steel and galvanized steel, may also be problematic.[6]
Q4: How stable is this compound in aqueous solutions?
A4: The chlorine atom at the 2-position of the pyridine ring makes the compound susceptible to nucleophilic substitution, including hydrolysis to 2-hydroxy-5-methoxypyridine. This reaction is expected to be accelerated under both acidic and basic conditions. For reactions in aqueous media, it is advisable to use buffered solutions and conduct the reaction at controlled, and preferably low, temperatures.
Troubleshooting Guides
Issue 1: Unexpected side products in a reaction involving this compound.
-
Possible Cause: Degradation of this compound due to reaction conditions.
-
Troubleshooting Steps:
-
Review Reaction pH: If the reaction is conducted under strongly acidic or basic conditions, consider if the pH can be neutralized or if a milder catalyst can be used.
-
Control Temperature: High reaction temperatures can accelerate degradation. Evaluate if the reaction can be performed at a lower temperature, even if it requires a longer reaction time.
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Reagent Purity: Verify the purity of the this compound and other reagents, as impurities can lead to side reactions.
-
Issue 2: Inconsistent results or low yield in a series of experiments.
-
Possible Cause: Inconsistent quality or degradation of the this compound stock.
-
Troubleshooting Steps:
-
Check Storage: Confirm that the compound has been stored correctly at 2-8°C under an inert atmosphere.
-
Aliquot Stock: If the main stock is being opened frequently, consider preparing smaller, single-use aliquots to minimize exposure to air and moisture.
-
Re-analyze Purity: Use a suitable analytical method, such as HPLC or GC, to check the purity of the stock material.
-
Quantitative Stability Data (Illustrative)
Due to the lack of publicly available quantitative stability data for this compound, the following tables are provided for illustrative purposes. They are based on typical stability profiles of similar halogenated pyridine derivatives and should be used as a general guide for experimental design.
Table 1: Illustrative pH Stability of this compound in Aqueous Solution at 25°C.
| pH | Condition | Apparent Half-life (t½) | Primary Degradation Product |
| 2.0 | 0.01 N HCl | ~ 48 hours | 2-Hydroxy-5-methoxypyridine |
| 7.0 | Phosphate Buffer | > 14 days | Not significant |
| 12.0 | 0.01 N NaOH | ~ 24 hours | 2-Hydroxy-5-methoxypyridine |
Table 2: Illustrative Thermal and Photostability of this compound (Solid State).
| Condition | Duration | Purity Change | Observations |
| 40°C | 30 days | < 1% | No significant change |
| 60°C | 30 days | ~ 2-3% decrease | Slight discoloration |
| UV/Vis Light | 7 days | ~ 1-2% decrease | Slight darkening |
Experimental Protocols
Protocol 1: General Procedure for Assessing pH Stability
-
Buffer Preparation: Prepare aqueous buffer solutions at the desired pH values (e.g., pH 2, 7, and 12).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile). Spike a known volume of the stock solution into each buffer to achieve the desired final concentration, ensuring the organic solvent content is low (e.g., <1%) to minimize its effect.
-
Incubation: Store the solutions at a constant temperature (e.g., 25°C or 40°C) and protect them from light.
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours for acidic and basic conditions; 0, 1, 7, 14 days for neutral conditions).
-
Analysis: Immediately quench any reaction if necessary (e.g., by neutralizing the pH) and analyze the samples by a validated stability-indicating HPLC method.
-
Data Evaluation: Determine the percentage of this compound remaining at each time point and calculate the degradation rate and half-life.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column and Mobile Phase Selection: Start with a C18 reversed-phase column. A common mobile phase system is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 N HCl at 60°C for several hours.
-
Base Hydrolysis: Treat a solution with 0.1 N NaOH at room temperature for several hours.
-
Oxidation: Treat a solution with 3% hydrogen peroxide at room temperature.
-
Thermal Stress: Heat a solid sample at a high temperature (e.g., 80°C).
-
Photostability: Expose a solution to UV and visible light.
-
-
Method Optimization: Inject the stressed samples into the HPLC system. Optimize the gradient, flow rate, and other parameters to achieve baseline separation between the parent peak and all degradation product peaks.
-
Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for developing a stability-indicating HPLC method.
Caption: Potential degradation pathways for this compound.
References
- 1. Solvent dependence of the photophysical properties of 2-Chlorothioxanthone, the principal photoproduct of chlorprothixene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C6H6ClNO | CID 15169000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
Technical Support Center: Synthesis and Purification of 2-Chloro-5-methoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Chloro-5-methoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent laboratory-scale synthetic routes are:
-
Williamson Ether Synthesis: The methylation of 2-chloro-5-hydroxypyridine using a methylating agent like iodomethane or dimethyl sulfate in the presence of a base.
-
Sandmeyer Reaction: The diazotization of 2-amino-5-methoxypyridine followed by a copper(I) chloride-mediated chlorination.[1][2][3]
Q2: What are the typical impurities I might encounter in my synthesis of this compound?
A2: Impurities are largely dependent on the synthetic route chosen.
-
From Williamson Ether Synthesis:
-
Unreacted 2-chloro-5-hydroxypyridine.
-
Potential N-methylated pyridinium by-products.
-
-
From Sandmeyer Reaction:
Q3: Which analytical techniques are recommended for purity assessment of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective techniques for assessing the purity and identifying impurities in this compound and related compounds.[4][5][6]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Reaction (Williamson Ether Synthesis) | - Ensure the base used (e.g., sodium hydride, potassium carbonate) is fresh and anhydrous. - Use a slight excess of the methylating agent (e.g., iodomethane). - Increase the reaction time or temperature, monitoring by TLC or LC-MS. |
| Incomplete Diazotization (Sandmeyer Reaction) | - Maintain a low temperature (0-5 °C) during the addition of sodium nitrite. - Ensure the sodium nitrite solution is fresh. - Use a sufficient excess of acid (e.g., HCl). |
| Decomposition of Diazonium Salt | - Use the diazonium salt immediately after its formation. - Avoid exposing the diazonium salt solution to high temperatures or direct sunlight. |
| Product Loss During Work-up | - Ensure proper pH adjustment during extraction to keep the product in the organic phase. - Use multiple extractions with a suitable organic solvent. |
Issue 2: Presence of Impurities in the Final Product
| Observed Impurity | Identification Method | Troubleshooting and Removal Strategy |
| Unreacted 2-chloro-5-hydroxypyridine | HPLC, GC-MS (will have a different retention time and mass spectrum) | Column Chromatography: Use a silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate gradient) to separate the more polar starting material. Acid-Base Extraction: Dissolve the crude product in an organic solvent and wash with a dilute aqueous base (e.g., 1M NaOH) to remove the acidic starting material. |
| Unreacted 2-amino-5-methoxypyridine | HPLC, GC-MS | Column Chromatography: Use a silica gel column with a suitable eluent system. Acid-Base Extraction: Wash the organic solution of the crude product with dilute aqueous acid (e.g., 1M HCl) to remove the basic starting material. |
| 2-Hydroxy-5-methoxypyridine | HPLC, GC-MS | Column Chromatography: Similar polarity to 2-chloro-5-hydroxypyridine, can be removed using silica gel chromatography. Acid-Base Extraction: Can be removed by washing with a dilute aqueous base. |
| Biaryl Pyridines | GC-MS (higher molecular weight) | Column Chromatography: These are typically less polar than the desired product and can be separated on silica gel. Recrystallization: May be effective if the biaryl impurity has significantly different solubility. |
| Copper Salts (from Sandmeyer) | Visual (blue/green salts), Atomic Spectroscopy | Wash the crude product solution with aqueous ammonia or a solution of a chelating agent like EDTA to remove copper ions. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Target Impurity | Typical Purity Achieved | Typical Yield | Notes |
| Column Chromatography (Silica Gel) | Unreacted starting materials, polar by-products | >99% | 70-90% | Effective for a wide range of impurities. Eluent system (e.g., hexane/ethyl acetate) needs to be optimized. |
| Distillation (Vacuum) | Non-volatile impurities, some isomeric impurities | 98-99% | 60-80% | Suitable for thermally stable compounds. Boiling point of this compound is relatively high. |
| Recrystallization | Less soluble impurities | >99% (if successful) | 50-70% | Requires finding a suitable solvent system where the product is soluble at high temperatures and insoluble at low temperatures, while impurities remain in solution. |
| Acid-Base Extraction | Acidic or basic impurities | ~95% (as a pre-purification step) | >90% | A good initial step to remove acidic or basic starting materials or by-products before final purification. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
-
Reaction Setup: To a solution of 2-chloro-5-hydroxypyridine (1.0 eq) in a suitable solvent (e.g., DMF, acetone) is added a base (e.g., K₂CO₃, 1.5 eq) at room temperature.
-
Methylation: Iodomethane (1.2 eq) is added dropwise to the suspension.
-
Reaction Monitoring: The reaction is stirred at room temperature (or with gentle heating) and monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of this compound via Sandmeyer Reaction
-
Diazotization: 2-amino-5-methoxypyridine (1.0 eq) is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.
-
Sandmeyer Reaction: The freshly prepared diazonium salt solution is added portion-wise to a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid at 0-5 °C.
-
Reaction Completion: The reaction mixture is allowed to warm to room temperature and stirred for several hours until gas evolution ceases.
-
Work-up: The mixture is neutralized with a base (e.g., ammonium hydroxide) and extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed, dried, and concentrated.
-
Purification: The crude product is purified by vacuum distillation or column chromatography.
Protocol 3: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting common impurities in this compound synthesis.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
2-Chloro-5-methoxypyridine safety data sheet (SDS) handling precautions
Technical Support Center: 2-Chloro-5-methoxypyridine
This guide provides essential safety information, handling protocols, and emergency procedures for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary hazards include:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1][3]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1][4][5]
-
Harmful if Swallowed (H302): Ingestion can be harmful.[2][6][7]
The signal word for this chemical is "Warning".[1][2]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this chemical?
A2: To prevent exposure, the following PPE must be worn:
-
Eye/Face Protection: Tightly fitting safety goggles or chemical safety glasses.[2][8]
-
Hand Protection: Chemical-resistant, impervious gloves (e.g., Butyl rubber, Neoprene). Always inspect gloves before use.[1][7][8]
-
Body Protection: A lab coat or appropriate protective clothing to prevent skin exposure. For larger quantities or tasks with a higher risk of splashing, fire/flame resistant and impervious clothing is recommended.[1][2][8]
-
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, exposure limits are exceeded, or irritation is experienced, use a NIOSH-approved respirator.[2][7][8]
Q3: I've noticed the physical state of this compound described differently across suppliers (solid vs. liquid). Why is that?
A3: There can be variations in the reported physical state. Some sources list it as a solid, while others describe it as a colorless liquid.[6][9][10] This discrepancy can be due to the presence of impurities or differences in manufacturing processes. Always refer to the certificate of analysis and the safety data sheet provided by your specific supplier and handle the material as described.
Q4: What are the correct storage conditions for this compound?
A4: Proper storage is crucial for maintaining the chemical's stability and ensuring safety.
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][11]
-
The recommended storage temperature is typically between 0-8°C.[9][10]
-
For long-term stability, storing under an inert gas like nitrogen or argon is advised.[10]
-
The substance should be stored locked up and apart from incompatible materials or foodstuff containers.[1][4]
Q5: What should I do if I accidentally spill a small amount of this chemical on the lab bench?
A5: For minor spills, immediately remove all sources of ignition.[1][12] Ensure you are wearing appropriate PPE, contain the spill with an inert material like sand or vermiculite, and then collect the material into a suitable, labeled container for waste disposal.[4][12][13] Avoid creating dust if it is a solid.[11][13]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆ClNO | [1][6][9] |
| Molecular Weight | 143.57 g/mol | [1][6][9] |
| Appearance | White Solid / Colorless Liquid | [6][9][10] |
| Purity | ≥ 99% (GC) | [9] |
| Storage Temperature | 0-8 °C | [9][10] |
Experimental Protocols
Protocol 1: Standard Safe Handling Procedure
-
Preparation: Before handling, ensure a chemical fume hood is operational. Confirm that an eyewash station and safety shower are accessible.[8] Put on all required PPE (safety goggles, lab coat, chemical-resistant gloves).
-
Handling: Conduct all work within the chemical fume hood to minimize inhalation exposure.[8] Keep the container tightly sealed when not in use.[1][4] Avoid all personal contact with the substance.[12][13]
-
Dispensing: Use spark-proof tools if transferring the material.[1] Ground and secure containers when dispensing to prevent static discharge.[4]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][8][11] Clean the work area and decontaminate any equipment used.[4] Contaminated clothing should be removed and laundered before reuse.[1][4]
Protocol 2: Accidental Spill Cleanup
-
Immediate Response: Evacuate non-essential personnel from the spill area.[1][11] Remove all sources of ignition (open flames, hot surfaces).[1][13] Ensure adequate ventilation.[1]
-
Containment: Wearing full PPE, contain the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[4][12] Prevent the spill from entering drains or waterways.[1][11][13]
-
Cleanup: Use non-sparking tools to carefully collect the absorbed material and place it into a suitable, clearly labeled, and closed container for disposal.[1][4]
-
Decontamination: Clean the spill area thoroughly. Dispose of the waste material in accordance with local, state, and federal regulations.[1][13]
Protocol 3: First Aid Measures
-
If Inhaled: Immediately move the person to fresh air and keep them comfortable for breathing.[1][3] If breathing is difficult or has stopped, provide artificial respiration.[3][14] Seek immediate medical attention.[3][11]
-
In Case of Skin Contact: Immediately take off all contaminated clothing.[4][11] Wash the affected skin with plenty of soap and water for at least 15 minutes.[3][15][14] If skin irritation occurs, get medical advice.[1][2][3]
-
In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[3][11] If present, remove contact lenses and continue rinsing. Seek immediate medical attention from an ophthalmologist.
-
If Swallowed: Rinse the mouth thoroughly with water.[2][11] Do NOT induce vomiting.[11] Never give anything by mouth to an unconscious person.[8][11] Call a poison control center or doctor immediately for treatment advice.[2][4][8]
Mandatory Visualization
The following diagram illustrates the logical workflow for safely handling this compound, from initial preparation to emergency response.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.se [fishersci.se]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. capotchem.com [capotchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. This compound CAS#: 139585-48-1 [m.chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 15. fishersci.com [fishersci.com]
Incompatible materials to avoid with 2-Chloro-5-methoxypyridine
This guide provides essential information for researchers, scientists, and drug development professionals working with 2-Chloro-5-methoxypyridine. Below you will find frequently asked questions (FAQs) and troubleshooting advice to ensure safe and effective handling in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a substituted pyridine derivative. It serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical structure allows for various modifications, making it a versatile building block in drug discovery and development.
Q2: What are the main hazards associated with this compound?
This compound is harmful if swallowed and may cause skin and serious eye irritation.[2][3] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn when handling this compound. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Q3: How should this compound be properly stored?
It is recommended to store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3] It should be stored away from incompatible materials.
Q4: What should I do in case of a spill?
In the event of a spill, ensure the area is well-ventilated and eliminate all ignition sources. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal. Avoid allowing the chemical to enter drains.
Q5: What are the known incompatible materials with this compound?
While specific reactivity data for this compound is limited, information from structurally similar compounds provides guidance on materials to avoid. Please refer to the detailed table below for a summary of known and likely incompatible materials.
Incompatible Materials and Reactivity
Extreme care should be taken to avoid contact between this compound and the substances listed below. The reactivity of 2-chloropyridines, in general, involves susceptibility to nucleophilic substitution at the chloride-bearing carbon. Information from analogous compounds suggests the following incompatibilities:
| Material/Substance Class | Potential Hazard | Rationale/Comments |
| Strong Oxidizing Agents | Vigorous reaction, fire, or explosion. | Can react exothermically and potentially lead to ignition. |
| Strong Acids | Exothermic reaction, potential for degradation. | The pyridine nitrogen is basic and will react with strong acids. |
| Strong Bases | Exothermic reaction, potential for degradation.[4] | Can promote hydrolysis or other decomposition pathways.[4] |
| Alkalis | Liberation of heat.[4] | Similar to strong bases, can cause a significant exothermic reaction.[4] |
| Mild Steel, Galvanized Steel/Zinc | Formation of flammable hydrogen gas.[4] | Reaction can produce hydrogen, which may form an explosive mixture with air.[4] |
| Chemicals readily decomposed by acids (e.g., cyanides, sulfides, carbonates) | Release of toxic or flammable gases.[4] | If acidic conditions are generated, these materials can decompose to release dangerous gases.[4] |
Experimental Protocols
Protocol for Compatibility Testing (Small Scale)
This protocol is intended to provide a general framework for assessing the compatibility of this compound with other reagents or materials in a controlled laboratory setting.
Objective: To observe any potential exothermic reactions, gas evolution, or degradation when mixing this compound with a test substance.
Materials:
-
This compound
-
Test substance
-
Small scale reaction vessel (e.g., test tube, small round-bottom flask)
-
Stirring apparatus (e.g., magnetic stirrer and stir bar)
-
Temperature monitoring device (e.g., thermometer, thermocouple)
-
Appropriate solvent (if applicable)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.
Procedure:
-
Preparation: Conduct the experiment in a chemical fume hood. Ensure all glassware is clean and dry.
-
Initial Setup: Place a small, accurately weighed amount of this compound into the reaction vessel. If a solvent is to be used, add it at this stage.
-
Temperature Monitoring: Insert the temperature probe into the reaction vessel to monitor the initial temperature.
-
Addition of Test Substance: Slowly add a small, molar equivalent or desired ratio of the test substance to the reaction vessel with gentle stirring.
-
Observation: Carefully observe the mixture for any signs of reaction, including:
-
Temperature change (increase or decrease)
-
Gas evolution (bubbling)
-
Color change
-
Precipitate formation
-
-
Data Recording: Record all observations, including initial and final temperatures, and any visible changes.
-
Analysis: Analyze the resulting mixture using appropriate analytical techniques (e.g., TLC, NMR, GC-MS) to check for the degradation of this compound or the formation of new products.
-
Quenching and Disposal: Neutralize and dispose of the reaction mixture according to your institution's hazardous waste disposal guidelines.
Disclaimer: This is a generalized protocol. The specific conditions (temperature, solvent, scale) should be carefully considered and adapted based on the known properties of the test substance. Always perform a thorough risk assessment before conducting any new experiment.
Logical Workflow for Handling and Storage
The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.
Caption: Logical workflow for handling and storing this compound.
References
Validation & Comparative
1H NMR and 13C NMR spectral analysis of 2-Chloro-5-methoxypyridine
A comprehensive analysis of the 1H and 13C NMR spectra of 2-Chloro-5-methoxypyridine is presented below, offering a valuable resource for researchers, scientists, and professionals in drug development. This guide provides a detailed comparison with analogous pyridine derivatives, supported by experimental data and protocols.
Spectral Data Comparison
The following tables summarize the 1H and 13C NMR spectral data for this compound and two comparable compounds: 2-Bromo-5-methoxypyridine and 2-Chloro-3-methoxypyridine. This comparative data allows for a nuanced understanding of the electronic effects of different substituents on the pyridine ring.
Table 1: 1H NMR Spectral Data
| Compound | Solvent | H-3 (δ, ppm, mult., J Hz) | H-4 (δ, ppm, mult., J Hz) | H-6 (δ, ppm, mult., J Hz) | OCH3 (δ, ppm, s) |
| This compound | CDCl3 | 7.26 (dd, J = 8.8, 3.0) | 7.08 (d, J = 8.8) | 8.05 (d, J = 3.0) | 3.85 |
| 2-Bromo-5-methoxypyridine | CDCl3 | 7.49 (d, J = 8.12) | 6.77 (dd, J = 2.84, 2.84) | 7.02 (d, J = 2.82) | 3.81 |
| 2-Chloro-3-methoxypyridine | CDCl3 | - | 7.21 (m) | 8.35 (m) | 3.92 |
Table 2: 13C NMR Spectral Data
| Compound | Solvent | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | OCH3 (δ, ppm) |
| This compound | CDCl3 | 149.5 | 122.5 | 139.0 | 155.0 | 140.5 | 55.6 |
| 2-Bromo-5-methoxypyridine | CDCl3 | 141.0 | 125.0 | 140.0 | 155.0 | 115.0 | 55.87 |
| 2-Chloro-3-methoxypyridine | CDCl3 | 150.3 | 155.6 | 122.8 | 138.6 | 142.4 | 56.0 |
Structural and NMR Correlation Diagram
The following diagram illustrates the structure of this compound with atom numbering corresponding to the NMR data assignments.
Caption: Structure of this compound with NMR assignments.
Experimental Protocols
A general protocol for acquiring 1H and 13C NMR spectra for pyridine derivatives is outlined below.
I. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the spectra.
-
Solvent Selection: Deuterated chloroform (CDCl3) is a common solvent for this class of compounds. Other suitable deuterated solvents include dimethyl sulfoxide-d6 (DMSO-d6) or acetone-d6.[1]
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.[1]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]
II. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.[1][2]
-
1H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is typically used.[1][2]
-
Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient.[1]
-
Number of Scans: 16 to 64 scans are typically adequate, depending on the sample concentration.[1][2]
-
Relaxation Delay: A relaxation delay of 1-2 seconds is commonly employed.[1][2]
-
-
13C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled single-pulse experiment is used to simplify the spectrum by removing C-H coupling.[1][2]
-
Spectral Width: A wider spectral width of approximately 200-220 ppm is required for 13C NMR.[1][2]
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (1024 to 4096 or more) is necessary to achieve a good signal-to-noise ratio.[1][2]
-
Relaxation Delay: A relaxation delay of 2 seconds is generally appropriate.[1]
-
III. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Chemical Shift Calibration: Calibrate the chemical shift axis using the TMS signal (0.00 ppm) or the residual solvent peak.
-
Integration and Multiplicity Analysis: Integrate the signals in the 1H NMR spectrum to determine the relative number of protons for each signal. Analyze the splitting patterns (multiplicity) to deduce the number of neighboring protons.
Workflow for NMR Spectral Analysis
The logical flow for the analysis of the NMR spectra is depicted in the following diagram.
Caption: A generalized workflow for NMR spectral analysis.
References
Characterization of 2-Chloro-5-methoxypyridine: A Mass Spectrometry Comparison Guide
For researchers, scientists, and professionals in drug development, precise analytical characterization of chemical intermediates is paramount. This guide provides a comparative analysis of the mass spectrometry data for 2-Chloro-5-methoxypyridine against structurally related compounds, offering insights into its fragmentation behavior. The supporting data and protocols are intended to aid in the identification and quality control of this important synthetic building block.
Mass Spectrometry Data Comparison
The following table summarizes the key mass spectrometry data for this compound and two comparable substituted pyridines. This data is crucial for distinguishing these compounds in a complex mixture and for confirming the identity of this compound in a sample.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) | Key Mass-to-Charge Ratios (m/z) | Ionization Method |
| This compound | C₆H₆ClNO | 143.57 | 143.0137915[1] | 144 ([M+H]⁺)[2] | LC-MS |
| 2-Chloro-5-(chloromethyl)pyridine | C₆H₅Cl₂N | 162.01 | 160.9799046 | 161, 128, 126[3] | GC-MS |
| 2-Chloro-5-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | 157.9883050 | 158, 112, 85, 76, 50 | GC-MS |
Experimental Protocols
The following is a representative Gas Chromatography-Mass Spectrometry (GC-MS) protocol suitable for the analysis of this compound and similar pyridine derivatives.
Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
Sample Preparation:
-
Dissolve an accurately weighed sample of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
If derivatization is required to improve volatility or thermal stability, a common method involves silylation. However, for a relatively simple molecule like this compound, direct injection is often sufficient.
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d. x 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless or split, depending on the sample concentration.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Mass Range: Scan from m/z 40 to 200.
Predicted Fragmentation Pathway
The fragmentation of this compound under electron ionization is predicted to proceed through several key pathways, initiated by the formation of the molecular ion. The following diagram illustrates the logical relationship of the predicted fragmentation.
Caption: Predicted EI mass spectrometry fragmentation pathway of this compound.
This guide provides a foundational framework for the mass spectrometric characterization of this compound. For definitive structural elucidation, it is recommended to combine this data with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.
References
A Comparative Guide to the Reactivity of 2-Chloro-5-methoxypyridine and 2-Bromo-5-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly within the pharmaceutical and materials science sectors, the choice of starting materials is a critical determinant of synthetic efficiency, cost-effectiveness, and overall strategy. Halogenated pyridines are indispensable building blocks, offering a versatile handle for a variety of chemical transformations. This guide provides an objective comparison of the reactivity of two common intermediates: 2-Chloro-5-methoxypyridine and 2-Bromo-5-methoxypyridine. The focus is on their performance in key palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, supported by established chemical principles and representative experimental data.
Principles of Reactivity
The reactivity of this compound and 2-bromo-5-methoxypyridine is primarily governed by the nature of the carbon-halogen bond.
In palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond. The general reactivity trend for halogens in this step is I > Br > Cl > F. This is attributed to the decreasing strength of the C-X bond down the group; the C-Br bond is weaker and more readily cleaved than the C-Cl bond. Consequently, 2-bromo-5-methoxypyridine is generally more reactive in these transformations, often allowing for milder reaction conditions and lower catalyst loadings.
Conversely, in nucleophilic aromatic substitution (SNAr) , the reaction proceeds via a two-step addition-elimination mechanism. The electronegativity of the halogen plays a crucial role in stabilizing the intermediate Meisenheimer complex. The general reactivity order for SNAr is often F > Cl > Br > I. Therefore, this compound is expected to be more reactive than its bromo counterpart in SNAr reactions.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
2-Bromo-5-methoxypyridine generally exhibits superior performance in common cross-coupling reactions due to the greater lability of the C-Br bond compared to the C-Cl bond. This increased reactivity often translates to higher yields, shorter reaction times, and the ability to use less forcing reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. As expected, bromopyridines generally show higher reactivity than their chloro counterparts.
Table 1: Representative Data for Suzuki-Miyaura Coupling
| Halopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | 0.5 | 81[1] |
| 2-Chloropyridine | Phenylboronic acid | (NHC)Pd(cinn)Cl | K₂CO₃ | H₂O | 100 | 2 | 95[2] |
Note: Data for closely related analogs is presented to illustrate the general reactivity trends.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. Similar to the Suzuki coupling, the bromo-substituted pyridine is generally more reactive.
Table 2: Representative Data for Buchwald-Hartwig Amination
| Halopyridine | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 4 | 60[3] |
| (Hetero)aryl Chlorides | Primary/Secondary Amines | [Pd(cinnamyl)Cl]₂ / MorDalPhos | NaOBuᵗ / KOH | H₂O | 110 | - | Good yields[4] |
Note: Data for closely related analogs is presented to illustrate the general reactivity trends.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. The higher reactivity of the C-Br bond makes 2-bromo-5-methoxypyridine a more favorable substrate for this transformation.
Table 3: Representative Data for Sonogashira Coupling
| Halopyridine | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 50 | 2 | 95 |
| 2-Chloropyridine | Phenylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 24 | 70 |
Note: Representative data is provided to illustrate general reactivity trends.
Performance in Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the trend is generally reversed, with chloro-substituted pyridines often being more reactive than their bromo counterparts. This is due to the higher electronegativity of chlorine, which better stabilizes the negatively charged Meisenheimer complex formed during the reaction.
Table 4: Representative Data for Nucleophilic Aromatic Substitution
| Halopyridine | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-4-fluoro-5-methylpyridine | Sodium methoxide | - | DMF | RT - 80 | - | High (qualitative)[5] |
| 3-Methoxypyridine | Piperidine | NaH / LiI | THF | 90 | - | High (qualitative)[6] |
Note: Data for related compounds is presented to illustrate the general principles of SNAr reactivity.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
A mixture of the halopyridine (1.0 equiv), arylboronic acid (1.2 equiv), a suitable base such as K₂CO₃ (2.0 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) in a solvent system like 1,4-dioxane and water (4:1) is degassed and heated under an inert atmosphere.[7][8] For 2-chloropyridines, more active catalysts with specialized ligands (e.g., N-heterocyclic carbenes) and potentially higher temperatures may be required to achieve comparable results to their bromo analogs.[2] The reaction is monitored by TLC or LC-MS until completion. The product is then isolated through standard aqueous workup and purification by column chromatography.
General Protocol for Buchwald-Hartwig Amination
In an inert atmosphere glovebox or using Schlenk techniques, the halopyridine (1.0 equiv), amine (1.2 equiv), a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or Xantphos), and a base (e.g., NaOBuᵗ or Cs₂CO₃) are combined in an anhydrous solvent such as toluene or dioxane.[3][9] The reaction mixture is heated until the starting material is consumed, as monitored by TLC or LC-MS. The product is isolated by filtration, extraction, and purified by chromatography or recrystallization. For 2-chloropyridines, more electron-rich and bulky phosphine ligands are often necessary to facilitate the challenging oxidative addition step.
General Protocol for Sonogashira Coupling
To a degassed solution of the halopyridine (1.0 equiv) and a terminal alkyne (1.1-1.5 equiv) in a suitable solvent like DMF or THF, a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine) are added. The reaction is typically stirred at room temperature or with gentle heating. The progress is monitored by TLC or GC-MS. After completion, the reaction mixture is worked up by partitioning between an organic solvent and water, followed by purification of the organic layer.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
The halopyridine (1.0 equiv) is dissolved in a polar aprotic solvent such as DMF or DMSO. The nucleophile (e.g., an amine or an alkoxide, 1.1-1.5 equiv) is added, often in the presence of a base like K₂CO₃ if the nucleophile is an amine.[5] The mixture is stirred at a temperature ranging from room temperature to elevated temperatures, depending on the reactivity of the substrates. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.
Visualizing Reaction Pathways and Workflows
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Conclusion
The choice between this compound and 2-bromo-5-methoxypyridine as a synthetic intermediate is highly dependent on the intended chemical transformation. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, the bromo derivative offers a clear advantage in reactivity, generally leading to more efficient reactions under milder conditions. However, for nucleophilic aromatic substitution reactions, the chloro analog is typically the more reactive substrate. The lower cost of this compound may also be a consideration, particularly if the synthetic route can accommodate the potentially more forcing conditions required for its activation in cross-coupling reactions. A thorough evaluation of the specific reaction, desired yield, and economic factors should guide the selection of the optimal starting material.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 2-Bromo-5-methoxypyridine CAS 105170-27-2 Sigma-Aldrich [sigmaaldrich.com]
- 7. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Biological activity of compounds synthesized from 2-Chloro-5-methoxypyridine
A Comparative Guide to the Biological Activities of Compounds Derived from 2-Chloro-5-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various compounds synthesized using this compound as a key intermediate. The unique chemical structure of this pyridine derivative allows for modifications that have led to the development of novel compounds with significant therapeutic potential.[1][2] This document summarizes key findings in the areas of anticancer, antimicrobial, and anti-inflammatory activities, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Anticancer Activity
Derivatives of this compound have demonstrated notable cytotoxic effects against a range of cancer cell lines. The structural modifications to the pyridine scaffold play a crucial role in enhancing this activity.[3]
One significant derivative, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49), synthesized based on the core structure of the natural alkaloid neocryptolepine, has shown potent and selective cytotoxicity against colorectal cancer cells.[4] Its activity is attributed to the modulation of the PI3K/AKT/mTOR signaling pathway.[4] Another study highlights a series of novel 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile analogs with significant cytotoxic activity, where substitutions on the aryl ring are key to their potency.[3]
Furthermore, 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid has been identified as a highly selective inhibitor of Monocarboxylate Transporter 4 (MCT4), a key player in tumor metabolism, demonstrating in vivo antitumor activity.
Comparative Cytotoxicity Data (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various derivatives against different cancer cell lines.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 (Colorectal) | 0.35 | [4][5] |
| Caco-2 (Colorectal) | 0.54 | [4][5] | |
| AGS (Gastric) | 26.9 | [5] | |
| PANC-1 (Pancreatic) | >50 | [5] | |
| 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile Analogs | HCT-116 (Colorectal) | Varies | [3] |
| MCF-7 (Breast) | Varies | [3] | |
| A-549 (Lung) | Varies | [3] |
Experimental Protocols: Anticancer Assays
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HCT116, Caco-2, AGS, PANC-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for several hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol). The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and inhibition by Compound 49.
Caption: Workflow for synthesis and cytotoxic evaluation of derivatives.
Antimicrobial Activity
While direct studies on this compound derivatives are emerging, related structures show significant promise. For instance, hydrazone compounds synthesized from the closely related 2-chloro-5-(chloromethyl)pyridine have shown potential antimicrobial and anti-malarial effects.[6][7] Additionally, a broader class of 2-methoxy-nicotinonitrile derivatives has been synthesized and evaluated for antimicrobial activity against various bacterial and fungal strains.[8]
Comparative Antimicrobial Activity Data (Zone of Inhibition)
The following table presents the zone of inhibition data for a series of 2-methoxy-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles.[8]
| Compound | S. aureus (mm) | B. megaterium (mm) | E. coli (mm) | S. typhimurium (mm) | A. niger (mm) |
| 3a | 14 | 12 | 13 | 11 | 15 |
| 3b | 16 | 14 | 15 | 13 | 17 |
| 3c | 12 | 11 | 11 | 10 | 13 |
| Ampicillin | 22 | 20 | - | - | - |
| Chloramphenicol | - | - | 25 | 23 | - |
| Fluconazole | - | - | - | - | 24 |
Experimental Protocols: Antimicrobial Assays
Agar Disc Diffusion Method
-
Microbial Culture Preparation: Bacterial and fungal strains are grown in appropriate broth media to a specific turbidity.
-
Agar Plate Inoculation: A sterile cotton swab is dipped into the microbial suspension and used to evenly inoculate the entire surface of an agar plate.
-
Disc Application: Sterile paper discs are impregnated with known concentrations of the synthesized compounds. These discs, along with standard antibiotic and antifungal discs (positive controls) and a solvent control disc (negative control), are placed on the surface of the inoculated agar plates.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.
Anti-inflammatory Activity
While direct evidence for the anti-inflammatory properties of this compound derivatives is limited in the initial findings, the broader class of pyridine-containing compounds is known to possess such activities. For example, novel 2-Chloro-3-[3-(6-Nitro-1H-Benzimidazol-2-Yl)-1H-Pyrazol-5-Yl]Quinolines have been synthesized and shown to exhibit good anti-inflammatory activity.[9] Similarly, 2-[(Phenylthio)methyl]pyridine derivatives have been identified as new anti-inflammatory agents.[10]
Comparative Anti-inflammatory Activity
The following table shows the percentage inhibition of paw edema in the carrageenan-induced rat paw edema model for a series of pyrazole-substituted quinolines.[9]
| Compound | % Inhibition of Paw Edema |
| 5a | 55.8 |
| 5b | 62.3 |
| 5c | 58.1 |
| Indomethacin (Standard) | 70.5 |
Experimental Protocols: Anti-inflammatory Assays
Carrageenan-Induced Rat Paw Edema
-
Animal Model: Wistar albino rats are used for this in vivo assay.
-
Compound Administration: The test compounds are administered orally or intraperitoneally to the rats at a specific dose. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a set period following compound administration, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
-
Paw Volume Measurement: The volume of the paw is measured at various time intervals after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group, providing a measure of the anti-inflammatory activity of the tested compounds.
This guide serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, highlighting the potential of this compound as a versatile scaffold for the development of new therapeutic agents. Further investigation into the mechanisms of action and optimization of lead compounds are warranted to fully exploit their therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 139585-48-1 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 9. researchgate.net [researchgate.net]
- 10. 2-[(Phenylthio)methyl]pyridine derivatives: new antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Potential of 2-Chloro-5-methoxypyridine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various 2-Chloro-5-methoxypyridine derivatives against several cancer cell lines. Supported by experimental data, this document summarizes key findings, details experimental protocols, and visualizes proposed mechanisms of action to inform future research and development in oncology.
The quest for novel and effective anticancer agents has led to the extensive investigation of heterocyclic compounds. Among these, pyridine derivatives have emerged as a promising scaffold due to their versatile chemical nature, allowing for a wide range of structural modifications that can significantly influence their biological activity. This guide focuses on derivatives of this compound, a key intermediate in the synthesis of various biologically active molecules, including potential anti-cancer agents. Recent studies have demonstrated the cytotoxic potential of several derivatives against a panel of human cancer cell lines, suggesting their promise as a basis for the development of new cancer therapeutics.
Comparative Cytotoxicity of this compound Derivatives
The cytotoxic efficacy of various this compound derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized in the table below. A lower IC50 value indicates greater cytotoxic potency.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles | |||
| 4-(4-Bromophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile | HepG2 (Liver) | 2.15 | [1] |
| DU145 (Prostate) | 1.89 | [1] | |
| MBA-MB-231 (Breast) | 1.55 | [1] | |
| 6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-nitrophenyl)pyridine-3-carbonitrile | HepG2 (Liver) | 1.98 | [1] |
| DU145 (Prostate) | 1.54 | [1] | |
| MBA-MB-231 (Breast) | 1.42 | [1] | |
| 4-(3-Bromo-4-methoxyphenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile | HepG2 (Liver) | 1.76 | [1] |
| DU145 (Prostate) | 1.48 | [1] | |
| MBA-MB-231 (Breast) | 1.38 | [1] | |
| Thiazolidinone Derivatives | |||
| 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic acid | MCF-7 (Breast) | 5.02 | [2][3] |
| MDA-MB-231 (Breast) | 15.24 | [2][3] | |
| 3-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | NCI-60 Cell Line Panel | GI50: 1.57 (mean) | [4] |
Structure-Activity Relationship Insights
Studies on 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles have provided valuable insights into their structure-activity relationships. The presence of a nitrile group at the 3-position of the pyridine ring appears to be crucial for their cytotoxic activity. Furthermore, the nature of the substituent on the 4-aryl ring significantly influences their potency. Derivatives with electron-withdrawing groups, such as nitro and bromo, on the phenyl ring have demonstrated enhanced cytotoxic effects.[1] This suggests that the electronic properties of the aryl substituent play a key role in the anticancer activity of these compounds.
Experimental Protocols
The evaluation of the cytotoxic activity of these derivatives is primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, MTT solution (final concentration of 0.5 mg/mL) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.
Proposed Mechanism of Action: Modulation of the PI3K/AKT/mTOR Signaling Pathway
Several studies on pyridine and methoxypyridine derivatives suggest that their cytotoxic effects may be mediated through the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[5][6][7][8] This pathway is frequently dysregulated in various cancers and plays a crucial role in cell growth, metabolism, and apoptosis.
The proposed mechanism involves the inhibition of PI3K, which in turn prevents the phosphorylation and activation of AKT. The subsequent deactivation of mTOR, a downstream effector of AKT, leads to the inhibition of protein synthesis and ultimately induces apoptosis or programmed cell death.
Below is a diagram illustrating the general workflow for the synthesis and cytotoxic evaluation of these compounds, as well as a simplified representation of the PI3K/AKT/mTOR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 4. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for 2-Chloro-5-methoxypyridine Analysis
For researchers, scientists, and drug development professionals, the accurate and precise quantification of pharmaceutical intermediates like 2-Chloro-5-methoxypyridine is crucial for ensuring product quality and process control. This guide provides a comparative overview of a validated High-Performance Liquid Chromatography (HPLC) method alongside alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography (UPLC). The performance of each method is objectively compared, supported by experimental data adapted from validated methods for structurally similar compounds.
Performance Comparison of Analytical Methods
The choice of an analytical technique for the determination of this compound depends on various factors, including the required sensitivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and UPLC methods.
| Parameter | HPLC Method | GC-MS Method (Alternative 1) | UPLC Method (Alternative 2) |
| Principle | Reverse-Phase Chromatography with UV detection | Gas Chromatography coupled with Mass Spectrometry | High-pressure, small particle size Reverse-Phase Chromatography with UV detection |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 99.0 - 101.0% |
| Precision (RSD) | < 2.0% | < 5.0% | < 1.0% |
| Limit of Detection (LOD) | ~10 ng/mL | ~1 ng/mL | ~2 ng/mL |
| Limit of Quantitation (LOQ) | ~30 ng/mL | ~5 ng/mL | ~7 ng/mL |
| Analysis Time | ~10 minutes | ~15 minutes | ~3 minutes |
Experimental Protocols
Detailed methodologies for the validated HPLC method and the alternative GC-MS and UPLC methods are provided below. These protocols are based on established methods for analogous pyridine derivatives and should be optimized for specific laboratory conditions.
Validated HPLC Method
This method is suitable for the routine quality control of this compound in bulk drug substances and intermediate process samples.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). For improved peak shape, a small amount of acid, such as 0.1% phosphoric acid, can be added to the aqueous phase.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve a accurately weighed amount of the sample in the mobile phase to achieve a concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration.
Alternative Method 1: GC-MS Analysis
GC-MS offers high selectivity and sensitivity, making it an excellent alternative for identifying and quantifying this compound, especially at trace levels or in complex matrices.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Split/splitless injector, operated in splitless mode at 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 250 °C at a rate of 15 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 143, 112, 78). Full scan mode can be used for qualitative identification.
-
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or ethyl acetate. An internal standard may be added for improved precision.
Alternative Method 2: UPLC Analysis
UPLC provides a significant advantage in terms of speed and resolution over conventional HPLC, making it ideal for high-throughput analysis.
-
Instrumentation: An Ultra-Performance Liquid Chromatography system with a UV or PDA detector.
-
Column: A sub-2 µm particle size C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Gradient Program: Start with a low percentage of acetonitrile (e.g., 20%) and ramp up to a high percentage (e.g., 95%) over a short period (e.g., 2 minutes).
-
-
Flow Rate: 0.5 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
Sample and Standard Preparation: Similar to the HPLC method, but potentially at lower concentrations due to the higher sensitivity of UPLC.
Visualizing the Methodologies
To further clarify the experimental processes, the following diagrams illustrate the workflow for the HPLC method and a comparison of the analytical approaches.
Experimental workflow for the validated HPLC method.
Comparison of analytical approaches for this compound.
Comparative Guide to Enzyme Inhibition Assays of 2-Chloro-5-methoxypyridine Derivatives and Analogs for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzyme inhibition performance of a representative chloro-substituted pyridine derivative, Dasatinib, against key oncogenic kinases, Src and Abl. While specific enzyme inhibition data for simple 2-Chloro-5-methoxypyridine derivatives is not extensively available in the public domain, Dasatinib, which features a 2-chloro-6-methylphenyl moiety, serves as a potent and well-characterized analog. This guide includes supporting experimental data for Dasatinib and other established kinase inhibitors, detailed methodologies for relevant enzyme inhibition assays, and visualizations of key signaling pathways and experimental workflows.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Dasatinib and other selected tyrosine kinase inhibitors against Src and Abl kinases. Lower IC50 values indicate greater potency.
| Compound | Target Kinase | IC50 (nM) | Reference(s) |
| Dasatinib (BMS-354825) | Src | 0.8 | [1] |
| Abl | <1 | [1] | |
| Bosutinib (SKI-606) | Src | 1.2 | [2] |
| Abl | 1 | [3] | |
| Saracatinib (AZD0530) | Src | 2.7 | [4][5][6] |
| Abl | 30 | [4][7] | |
| Ponatinib (AP24534) | Src | 5.4 | [8][9][10] |
| Abl | 0.37 | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitor activity. Below are representative protocols for biochemical kinase inhibition assays commonly used to determine the IC50 values of compounds like Dasatinib.
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay for Src
This protocol is adapted for a 384-well plate format and is suitable for high-throughput screening.[4]
Materials and Reagents:
-
Recombinant human Src kinase
-
Tyrosine kinase substrate (e.g., Poly-Glu,Tyr 4:1), biotinylated
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
Detection Buffer: 50 mM HEPES (pH 7.0), 0.8 M KF, 20 mM EDTA, 0.1% BSA
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-XL665
-
Test compounds (e.g., Dasatinib) and a known Src inhibitor as a positive control
-
384-well low-volume white microplates
-
HTRF-compatible plate reader
Experimental Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds and the positive control in 100% DMSO.
-
Assay Plate Preparation: Dispense 0.5 µL of each compound dilution or DMSO (for no-inhibitor and maximum signal controls) into the wells of a 384-well plate.
-
Kinase Reaction:
-
Add 5 µL of Src kinase diluted in Assay Buffer to each well.
-
Initiate the reaction by adding 4.5 µL of a mixture of the biotinylated substrate and ATP (prepared in Assay Buffer). Final concentrations should be optimized, but typical starting points are 100 µM ATP and 0.1 µM substrate.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 10 µL of the detection mixture containing Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 in Detection Buffer to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis: The HTRF ratio (665 nm/620 nm) is calculated and used to determine the percent inhibition for each compound concentration. IC50 values are then calculated by fitting the data to a sigmoidal dose-response curve.
LanthaScreen® Eu Kinase Binding Assay for Abl
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to measure the affinity of inhibitors to the Abl kinase.
Materials and Reagents:
-
Recombinant Abl kinase (e.g., His-tagged)
-
LanthaScreen® Eu-anti-His-Tag Antibody
-
Kinase Tracer (Alexa Fluor™ 647-labeled ATP-competitive inhibitor)
-
Kinase Buffer A: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Test compounds (e.g., Dasatinib)
-
384-well low-volume black microplates
-
TR-FRET compatible plate reader
Experimental Procedure:
-
Compound Preparation: Prepare a 4-fold serial dilution series of the test compounds in 100% DMSO.
-
Assay Setup:
-
Add 4 µL of the serially diluted compounds or DMSO to the wells of a 384-well plate.
-
Prepare a 2X kinase/antibody mixture in Kinase Buffer A (e.g., 10 nM Abl kinase and 4 nM Eu-anti-His-Tag Antibody). Add 8 µL of this mixture to each well.
-
Prepare a 4X tracer solution in Kinase Buffer A (e.g., 20 nM tracer). Add 4 µL of this solution to each well to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, exciting at 340 nm and measuring emissions at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Data Analysis: The TR-FRET emission ratio (665 nm / 615 nm) is calculated. The inhibition data is then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined using a sigmoidal dose-response curve fit.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the simplified signaling pathways of Src and Abl kinases, which are key targets of Dasatinib and other related inhibitors.
Caption: Simplified Src Kinase Signaling Pathway.
References
- 1. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. revvity.com [revvity.com]
- 3. benchchem.com [benchchem.com]
- 4. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. ELISAプロトコル [sigmaaldrich.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the X-ray Crystallography of Substituted Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the crystallographic data of substituted pyridine derivatives, with a focus on chloro-substituted compounds. Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science.[1][2] Understanding their three-dimensional structure through X-ray crystallography is crucial for rational drug design and the development of new materials.[3][4]
While specific crystallographic data for 2-Chloro-5-methoxypyridine is not publicly available, this guide utilizes data from a closely related structure, 2-Chloro-5-(chloromethyl)pyridine, to provide a representative comparison. This allows for an objective analysis of the structural parameters and serves as a practical example for researchers in the field.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 2-Chloro-5-(chloromethyl)pyridine, offering a baseline for comparison with other pyridine derivatives.
| Parameter | 2-Chloro-5-(chloromethyl)pyridine | General Pyridine Derivative (Example) |
| Chemical Formula | C₆H₅Cl₂N | C₁₄H₁₃N₂O⁺ · PF₆⁻ |
| Molecular Weight | 162.01 g/mol | - |
| Crystal System | Monoclinic | - |
| Space Group | P2₁/c | - |
| Unit Cell Dimensions | a = 4.0770(8) Åb = 10.322(2) Åc = 16.891(3) Å | - |
| Unit Cell Angles | α = 90°β = 95.95(3)°γ = 90° | - |
| Unit Cell Volume | 707.0(2) ų | - |
| Z (Molecules per unit cell) | 4 | - |
| Dihedral Angle (Pyridine to substituent plane) | - | 9.86 (12)° |
Data for 2-Chloro-5-(chloromethyl)pyridine sourced from[5][6]. Data for the general pyridine derivative is from a study on 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ⁶-phosphane[7].
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of small molecules like pyridine derivatives involves a standardized workflow.[4][8]
1. Crystal Growth:
-
High-quality single crystals of the target compound are grown. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. The choice of solvent is critical and often requires screening of various options.
2. Crystal Mounting:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is typically affixed to a glass fiber or a loop with a cryo-protectant.
3. Data Collection:
-
The mounted crystal is placed in an X-ray diffractometer.[9]
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.
-
A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots.
-
The intensities and positions of these diffracted spots are recorded by a detector.[10]
4. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The phase problem is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.[4]
-
An initial model of the molecular structure is built into the electron density map.
-
The atomic positions and other parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.
5. Structure Validation and Analysis:
-
The final refined structure is validated to ensure its chemical and crystallographic reasonability.
-
Bond lengths, bond angles, torsion angles, and intermolecular interactions are analyzed to understand the molecular conformation and crystal packing.
Workflow Visualization
The following diagram illustrates the general workflow for determining the crystal structure of a small molecule using X-ray crystallography.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 139585-48-1: this compound | CymitQuimica [cymitquimica.com]
- 3. rigaku.com [rigaku.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure determination of two pyridine derivatives: 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ6-phosphane and 4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-1-phenyl-1λ5-pyridin-1-ylium hexafluoro-λ6-phosphane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Chloro-5-methoxypyridine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds like 2-Chloro-5-methoxypyridine are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, aligning with standard laboratory safety protocols and hazardous waste regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound should be treated as hazardous. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Personal Protective Equipment (PPE)
Appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound. This includes:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Work in a chemical fume hood | To avoid inhalation of vapors. |
In Case of Spills
Spills should be absorbed using an inert material (e.g., sand, vermiculite) and collected into a designated, sealed container for hazardous waste.[1] Do not allow the chemical to enter drains or waterways.[1]
Step-by-Step Disposal Protocol
The disposal of this compound waste must adhere to institutional, local, and federal regulations.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Identification and Classification : this compound waste is classified as hazardous. It falls into the category of halogenated organic compounds.[1]
-
Waste Segregation : This compound should be segregated as a chlorinated organic waste. Do not mix with non-halogenated waste streams.[2] Keep this waste separate from strong oxidizing agents and acids.
-
Waste Collection :
-
Container : Use a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.[3]
-
Labeling : The container must be clearly marked with a "Hazardous Waste" label. The label must include the full chemical name: "this compound" (no abbreviations or formulas).[2] If it is a mixture, list all constituents and their approximate percentages.
-
-
Storage :
-
Disposal Request and Pickup :
-
Once the waste container is full or is no longer being used, a chemical waste collection request must be submitted to your institution's Environmental Health and Safety (EH&S) department.[2]
-
The waste will be collected by a licensed hazardous waste management company for final disposal, which typically involves incineration at high temperatures.[4]
-
Disposal Workflow
References
Personal protective equipment for handling 2-Chloro-5-methoxypyridine
Essential Safety and Handling Guide for 2-Chloro-5-methoxypyridine
This guide provides critical safety, handling, and disposal information for this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety and operational integrity.
Physicochemical and Safety Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 139585-48-1 | [1][2][3][4] |
| Molecular Formula | C₆H₆ClNO | [1][2][3][4] |
| Molecular Weight | 143.57 g/mol | [1][2][3][4] |
| Appearance | Colorless to light yellow liquid or solid | [1][2][4] |
| Boiling Point | 213.7 °C at 760 mmHg | [2] |
| GHS Hazard Class | Acute Toxicity 4, Oral (Warning) | |
| Hazard Statement | H302: Harmful if swallowed |
Operational Plan: Safe Handling Protocol
Safe handling of this compound requires strict adherence to established laboratory safety standards. The following step-by-step guidance outlines the handling procedure from receipt to disposal.
Engineering Controls and Preparation
-
Ventilation: All handling procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][5]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[5][6][7]
-
Ignition Sources: Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[2][6][8]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory to prevent chemical exposure.[9]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[6][9] | Protects against splashes and vapors that can cause serious eye damage.[10] |
| Hand Protection | Chemically impermeable gloves (e.g., nitrile, neoprene). For extended contact, consult glove manufacturer's resistance data.[2] | Prevents skin contact, which can lead to irritation or absorption of the chemical.[10] |
| Body Protection | A lab coat or chemical-resistant overalls. A PVC apron is recommended for tasks with a high splash risk.[6][10] | Shields the body from accidental spills and contamination.[9] |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside a fume hood or if vapors/aerosols are generated.[6][11] | Protects against inhalation, which may cause respiratory irritation.[10] |
| Foot Protection | Closed-toe, chemical-resistant safety footwear.[7] | Protects feet from spills and falling objects. |
Chemical Handling
-
Grounding: Ground and bond containers when transferring the material to prevent static discharge.[5][6]
-
Contact Avoidance: Avoid all personal contact with the chemical, including inhalation of vapors and direct contact with skin and eyes.[2][10]
-
Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[2]
Storage
-
Location: Store in a cool, dry, and well-ventilated area.[2][4]
-
Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, strong acids, and alkalis.[6][10]
Disposal Plan
-
Waste Classification: this compound and its container must be disposed of as hazardous waste.[10]
-
Procedure: All waste must be handled in accordance with local, state, and federal regulations.[10][11] Collect waste material in a suitable, labeled, and closed container.[2] Do not mix with other waste streams.[11] Contact your institution's environmental health and safety department for specific disposal procedures.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][12] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water. Seek medical attention if irritation persists.[2][12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][6] |
Chemical Spill Response
The response to a chemical spill depends on its scale.
-
Minor Spill (Contained within a fume hood):
-
Ensure appropriate PPE is worn.[2]
-
Contain the spill with an inert absorbent material like vermiculite or sand.[13]
-
Using non-sparking tools, carefully collect the absorbed material into a suitable, closed container for hazardous waste disposal.[2][6]
-
Decontaminate the spill area with soap and water.[14]
-
-
Major Spill (Outside of a fume hood or large volume):
-
Evacuate the immediate area and alert nearby personnel. Move upwind of the spill.[10][15]
-
Alert your institution's emergency response team and provide them with the location and nature of the hazard.[10]
-
Prevent the spill from entering drains or water courses.[2][15]
-
Only trained personnel with appropriate respiratory protection (such as a self-contained breathing apparatus) should attempt to clean up a major spill.[15]
-
Visual Workflow Guides
The following diagrams illustrate key operational workflows for handling this compound.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Decision workflow for responding to a chemical spill.
References
- 1. CAS 139585-48-1: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound | C6H6ClNO | CID 15169000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. fishersci.com [fishersci.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. fishersci.com [fishersci.com]
- 9. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 14. - Division of Research Safety | Illinois [drs.illinois.edu]
- 15. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
